molecular formula C25H34O5 B12768858 2-Butenoic acid, 2-methyl-, 1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,3,6,8-pentamethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9aalpha))- CAS No. 57379-42-7

2-Butenoic acid, 2-methyl-, 1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,3,6,8-pentamethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9aalpha))-

Cat. No.: B12768858
CAS No.: 57379-42-7
M. Wt: 414.5 g/mol
InChI Key: RMWKIERFMJUYDV-YVFCAIHKSA-N
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Description

2-Butenoic acid, 2-methyl-, 1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,3,6,8-pentamethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9aalpha))- is a complex organic compound with a unique structure. This compound is characterized by its multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopropa(3,4)benz(1,2-e)azulen ring system and the esterification of 2-butenoic acid, 2-methyl-. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its complex structure and functional groups may interact with various biological targets, leading to therapeutic effects.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow for various binding interactions, leading to changes in the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 2-methyl-
  • 2-Butenoic acid, 2-methyl-, methyl ester
  • Butanoic acid, 2-methyl-, 1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-9a-(2-methyl-1-oxopropoxy)-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester

Uniqueness

The uniqueness of 2-Butenoic acid, 2-methyl-, 1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,3,6,8-pentamethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester lies in its complex structure and multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57379-42-7

Molecular Formula

C25H34O5

Molecular Weight

414.5 g/mol

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-4,8,12,12,15-pentamethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C25H34O5/c1-8-14(3)21(27)30-24-12-16(5)25(29)17(19(24)22(24,6)7)9-13(2)11-23(28)18(25)10-15(4)20(23)26/h8-10,16-19,28-29H,11-12H2,1-7H3/b14-8+/t16-,17+,18-,19-,23-,24+,25-/m1/s1

InChI Key

RMWKIERFMJUYDV-YVFCAIHKSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)C)O)C

Origin of Product

United States

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